Pramipexole DiHCl monohydrate

Description

Historical Context of Pramipexole (B1678040) Discovery and Its Role in Preclinical Research

Pramipexole was first synthesized in the 1980s and was initially investigated for potential use in treating schizophrenia and depression. medlink.com The first biochemical and pharmacological studies on pramipexole were published in 1992. medlink.com It was approved for medical use in the United States in 1997. nih.govwikipedia.org

Preclinical research has been instrumental in elucidating the compound's mechanisms of action and its potential therapeutic applications. Early preclinical studies focused on its dopaminergic properties, demonstrating its efficacy in animal models of Parkinson's disease. nih.gov These studies were crucial in establishing its potential for managing motor symptoms associated with dopamine (B1211576) deficiency. nih.govclinicaltrialsarena.com

Significance as a Research Tool for Dopaminergic Systems and Beyond

Pramipexole's significance as a research tool lies in its high selectivity and affinity for the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype. researchgate.netnih.govnih.gov This D3-preferring profile allows researchers to dissect the specific roles of these receptor subtypes in various physiological and pathological processes. wikipedia.org Its ability to mimic the effects of endogenous dopamine by directly stimulating these receptors makes it a powerful tool for studying the consequences of dopaminergic signaling. patsnap.com

Beyond its application in studying the motor deficits of Parkinson's disease, pramipexole has been employed in preclinical models to investigate a range of conditions. Research has explored its effects on mood and motivation, which are thought to be mediated by its action on D3 receptors in the limbic areas of the brain. patsnap.com Furthermore, animal studies have demonstrated its potential neuroprotective effects, showing that it can protect dopamine neurons from degeneration induced by ischemia or neurotoxins like methamphetamine. drugbank.com

Overview of Major Academic Research Domains

The unique pharmacological profile of pramipexole dihydrochloride (B599025) monohydrate has led to its use in a variety of academic research domains:

Neuroprotection: A significant area of research has focused on the potential neuroprotective properties of pramipexole. In vitro studies have shown its ability to protect dopaminergic neurons from the toxic effects of substances like dopamine, L-DOPA, and MPP+. houstonmethodist.org These protective effects appear to be linked to its antioxidant and free-radical scavenging actions, independent of its dopamine receptor agonist activity. houstonmethodist.orgnih.gov In vivo studies have also demonstrated its ability to protect dopaminergic neurons against neurotoxins such as methamphetamine, 6-hydroxydopamine, and MPTP. houstonmethodist.org However, its neuroprotective efficacy can be dependent on the severity of the neurodegenerative model used. nih.gov

Neuroinflammation: Recent preclinical studies have begun to explore the anti-inflammatory properties of pramipexole. Research in animal models of inflammation, such as carrageenan- or formalin-induced paw inflammation in rats and TPA-induced ear edema in mice, has shown that pramipexole can significantly inhibit the inflammatory response. nih.gov These findings suggest a potential role for pramipexole in modulating neuroinflammatory processes, which are increasingly recognized as a component of various neurodegenerative diseases.

Depression and Anhedonia: The high affinity of pramipexole for D3 receptors, which are concentrated in brain regions associated with mood and reward, has prompted research into its potential antidepressant and anti-anhedonic effects. patsnap.comyoutube.com Studies in animal models of Parkinson's disease have shown that pramipexole can improve depression-like behaviors, an effect mediated by the D3 receptor. nih.gov Long-term administration in rats has been shown to increase both dopamine and serotonin (B10506) neurotransmission in the forebrain. nih.gov

Neuropathic Pain: Preclinical research has also investigated the potential of pramipexole in mitigating neuropathic pain. In a mouse model of sciatic nerve injury, both pramipexole and its R(+) enantiomer, dexpramipexole (B1663564), were found to reverse chronic allodynia. unm.edu This research suggests that pramipexole may have anti-inflammatory actions that contribute to its pain-relieving effects. unm.edu

Interactive Data Table: Pramipexole Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D3 | 0.5 |

| Dopamine D2 | 3.9 |

This table displays the binding affinities (inhibition constant; Ki) of pramipexole for cloned human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity. nih.gov

Interactive Data Table: Effects of Pramipexole on Dopaminergic Neuron-Associated Gene Expression

| Gene | Time (hours) | % Increase in mRNA Levels |

| Nurr1 | 2-4 | 31-39% |

| VMAT2 | 4 | 34% |

| DAT | 4-8 | 54-130% |

This table shows the significant increase in mRNA levels of dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and Nurr1 in human neuroblastoma SH-SY5Y cells after treatment with 10 µM pramipexole. nih.gov

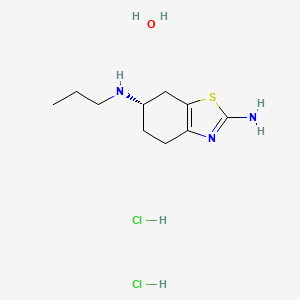

Structure

3D Structure of Parent

Properties

CAS No. |

191217-81-9 |

|---|---|

Molecular Formula |

C10H20ClN3OS |

Molecular Weight |

265.80 g/mol |

IUPAC Name |

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride |

InChI |

InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1 |

InChI Key |

ZTZQAWQFTIVKMU-KLXURFKVSA-N |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl |

Appearance |

Solid powder |

Other CAS No. |

191217-81-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2 Amino 6 propylaminotetrahydrobenzothiazole 2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole 2-amino-6-propylaminotetrahydrobenzothiazole 4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine 6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate dexpramipexole KNS 760704 KNS-760704 KNS760704 Mirapex pramipexol pramipexol dihydrobromide, (+-)-isomer pramipexol dihydrochloride, (S)-isomer pramipexol, (+-)-isomer pramipexol, (R)-isomer pramipexole Pramipexole Dihydrochloride Pramipexole Dihydrochloride Anhydrous Pramipexole Hydrochloride Monohydrate Sifrol SND 919 SND 919CL2x SND-919 SND-919CL2x SND919CL2x |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization for Research Purity

Novel Synthetic Routes for Pramipexole (B1678040) Dihydrochloride (B599025) Monohydrate

Recent advancements in organic synthesis have led to the development of more efficient and scalable methods for producing pramipexole dihydrochloride monohydrate. These routes offer significant advantages over previous methods, particularly in terms of yield, purity, and scalability.

A significant development in the synthesis of pramipexole involves the application of the Fukuyama alkylation protocol. acs.orgacs.orgresearchgate.net This approach provides a robust and efficient method for the selective monoalkylation of the primary amine. The synthesis begins with the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. acs.orgacs.orglookchem.com This intermediate is reacted with 2-nitrobenzenesulfonyl chloride to selectively protect the more reactive aliphatic primary amine, yielding (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide. acs.orgacs.orgresearchgate.net

The subsequent step is a Fukuyama monoalkylation of the sulfonamide with propyl bromide in the presence of a base, such as potassium carbonate or lithium hydroxide, to produce (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide. acs.org The final step involves the deprotection of the nitrobenzenesulfonyl group using a nucleophilic thiol, such as thioglycolic acid, to yield the pramipexole base. acs.org This base is then converted to pramipexole dihydrochloride monohydrate by treatment with gaseous hydrogen chloride in a solution of ethanol (B145695) and water. acs.org

The synthesis route employing the Fukuyama alkylation has been successfully scaled for industrial production. acs.org A key advantage of this process is the ability to "telescope" the final three steps, which streamlines the manufacturing process and reduces handling of intermediates. acs.orgacs.orglookchem.com The conversion of the highly hydrophilic diamine starting material into a more lipophilic sulfonamide intermediate simplifies purification, allowing for the use of extraction methods. acs.org

Maintaining the correct stereochemistry is critical for the biological activity of pramipexole. The described synthetic route effectively preserves the high optical purity of the starting chiral intermediate throughout all stages of the synthesis. acs.orgacs.orglookchem.com Enantiomeric purity is a critical quality attribute, and analysis has shown that the content of the unwanted R-enantiomer is consistently below 0.5%. acs.org The reaction conditions at each step are optimized to prevent racemization, ensuring that the final product is the desired (S)-enantiomer. google.com

Identification and Characterization of Impurities in Pramipexole Dihydrochloride Monohydrate

The identification and control of impurities are paramount in the manufacturing of any pharmaceutical compound. Impurities can arise from the manufacturing process itself or from the degradation of the drug substance over time.

Impurities can be introduced through starting materials, intermediates, or by-products of the manufacturing process. mdpi.com During the propylation step of some synthetic routes, a major impurity that can be generated is (6S)-2,6-benzothiazolediamine,4,5,6,7-tetrahydro-N²,N⁶-dipropyl, which results from the dialkylation of the diamine intermediate. newdrugapprovals.org Other identified process-related impurities include (S)-N⁶-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (ethyl pramipexole) and various ketone and hydroxy compounds. rdd.edu.iq

Table 1: Process-Related Impurities of Pramipexole

| Impurity Name | Type | Source |

|---|---|---|

| (6S)-2,6-benzothiazolediamine,4,5,6,7-tetrahydro-N²,N⁶-dipropyl | By-product | Propylation reaction |

| (S)-N⁶-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | By-product | Synthesis |

| (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Starting Material/Intermediate | Synthesis |

| (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | Intermediate | Synthesis |

Pramipexole can degrade under certain stress conditions, including exposure to acidic, basic, and oxidative environments. scielo.br Forced degradation studies have shown that pramipexole is susceptible to hydrolysis and oxidation. scielo.br

A significant degradation pathway involves drug-excipient interactions, particularly in solid dosage forms. One such impurity, identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was detected during stability studies of extended-release tablets. mdpi.comresearchgate.netresearchgate.net Its formation is proposed to occur through an interaction between pramipexole and formaldehyde (B43269), which can be a degradant of certain excipients. rdd.edu.iq

Furthermore, interactions with reducing sugars present as impurities in excipients like mannitol (B672) can lead to the formation of other degradation products. nih.gov An incompatibility study demonstrated that under heated conditions, pramipexole can react with mannitol, likely via a Maillard reaction, to form sugar-adduct impurities. nih.gov Two such impurities have been identified as pramipexole-mannose and pramipexole-ribose adducts. researchgate.netnih.gov

Table 2: Degradation Impurities of Pramipexole

| Impurity Name | Type | Formation Mechanism |

|---|---|---|

| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Degradation Product | Drug-excipient interaction (with formaldehyde) |

| Pramipexole-mannose adduct | Degradation Product | Drug-excipient interaction (Maillard reaction with mannitol) |

| Pramipexole-ribose adduct | Degradation Product | Drug-excipient interaction (Maillard reaction with mannitol) |

| Various oxidation products | Degradation Product | Oxidative stress |

Structural Elucidation Techniques for Impurities

The identification and characterization of impurities in pharmaceutical substances like pramipexole are critical for ensuring product quality and safety. nih.gov A range of sophisticated analytical techniques are employed to isolate and elucidate the structures of these often low-level compounds. Hyphenated liquid chromatography methods are particularly powerful for this purpose. taylorandfrancis.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for separating impurities from the main active pharmaceutical ingredient (API) and from each other. mdpi.comresearchgate.net These chromatographic systems are frequently coupled with mass spectrometry (MS), a technique that provides vital information about the molecular weight and elemental composition of unknown compounds. taylorandfrancis.com High-Resolution Mass Spectrometry (HRMS), particularly with detectors like Quadrupole Time-of-Flight (Q-TOF), offers high accuracy in mass detection, which is instrumental in predicting chemical structures and reaction mechanisms. nih.gov For instance, UPLC-HRMS has been used to identify unknown impurities in pramipexole solid dosage forms, with studies successfully characterizing sugar-adduct impurities that were found to be enriched when mannitol was present in the formulation. researchgate.net

Mass spectrometry provides data on the molecular ion, giving the molecular weight, and its fragmentation patterns offer clues to the molecule's structure. In one study, a degradation impurity of pramipexole was detected at a relative retention time (RRT) of 0.88. mdpi.com LC-MS-QTOF analysis was used to obtain the mass spectrum of this impurity, which was a crucial first step in its identification. researchgate.net Another investigation identified two process-related impurities, termed impurity-I and impurity-II, by observing their molecular ion peaks at m/z 198 and m/z 254, respectively, compared to pramipexole's peak at m/z 212.

While MS provides proposed structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. tandfonline.com Following isolation, typically via preparative HPLC, impurities are subjected to a suite of NMR experiments, including 1H NMR, 13C NMR, and two-dimensional techniques (e.g., COSY, HMQC, HMBC). mdpi.com These analyses provide detailed information about the connectivity of atoms within the molecule. For the pramipexole degradation impurity found at RRT 0.88, 2D-NMR experiments were essential to fully confirm its structure as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com In some cases, the proposed structures of impurities are further confirmed by synthesizing the compound and comparing its spectral data and chromatographic retention time with the isolated impurity.

| Technique | Application in Pramipexole Impurity Analysis | Key Findings/Examples | References |

|---|---|---|---|

| HPLC/UPLC | Separation of impurities from the API and other components. | Used to detect impurities at specific relative retention times (e.g., 0.88, 0.59, 2.46). mdpi.com An ion-pair HPLC method was developed for evaluating impurities in extended-release formulations. researchgate.net | mdpi.comresearchgate.net |

| LC-MS / UPLC-HRMS (Q-TOF) | Provides molecular weight and fragmentation data for initial structure proposal. | Identified molecular weights of impurities, leading to the proposed structures of ethyl pramipexole, dipropyl pramipexole, and sugar-adduct impurities. nih.gov | nih.govtaylorandfrancis.com |

| NMR Spectroscopy (1H, 13C, 2D) | Provides definitive structural confirmation of isolated impurities. | Confirmed the structure of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com | mdpi.comtandfonline.com |

| Preparative HPLC | Isolation and purification of impurities in sufficient quantities for NMR analysis. | Used to isolate an impurity that was enriched in the presence of formaldehyde for subsequent characterization. tandfonline.com | tandfonline.com |

Stereoisomeric Research: Comparative Analysis of S-enantiomer (Pramipexole) and R-enantiomer (Dexpramipexole) in Mechanistic Studies

Pramipexole possesses a single stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. mdpi.com These stereoisomers, while chemically similar, exhibit significantly different pharmacological profiles and have been the subject of distinct mechanistic research.

The (S)-enantiomer, known as pramipexole, is a potent dopamine (B1211576) agonist with high affinity for the D2 and D3 dopamine receptor subfamilies. researchgate.netnih.gov Its primary mechanism of action is the stimulation of these receptors in the brain, which forms the basis of its therapeutic use in conditions such as Parkinson's disease. mdpi.comnih.gov Research into pramipexole has also highlighted a spectrum of neuroprotective properties, which are thought to be mediated through mechanisms independent of its dopamine agonism, including the preservation of mitochondrial function, antioxidant effects, and inhibition of apoptotic enzymes. nih.govresearchgate.net

In stark contrast, the (R)-enantiomer, dexpramipexole (B1663564), exhibits a significantly lower affinity for dopaminergic receptors. nih.govnih.gov This key difference means it is largely devoid of the dopaminergic side effects associated with pramipexole, allowing it to be studied at much higher doses. researchgate.netnih.gov Consequently, the research focus for dexpramipexole has diverged entirely from that of its S-counterpart. Initially, dexpramipexole was investigated for its neuroprotective potential in amyotrophic lateral sclerosis (ALS), with studies suggesting its effects were related to improving mitochondrial health. taylorandfrancis.comresearchgate.netnih.gov

More recently, a serendipitous finding during ALS clinical trials revealed that dexpramipexole significantly reduces peripheral eosinophil counts. researchgate.net This has opened a new avenue of mechanistic investigation into its use for eosinophil-associated disorders. mdpi.com The proposed mechanism for this eosinophil-lowering effect is not direct toxicity to mature cells but rather an induction of maturational arrest in the bone marrow. nih.govashpublications.org Studies of bone marrow biopsies from patients treated with dexpramipexole showed a selective absence of mature eosinophils, with a predominance of early eosinophilic precursors, supporting the theory that it inhibits a step in eosinophil maturation. researchgate.netnih.govashpublications.org Further research has shown that dexpramipexole can also lower basophil counts, which is consistent with this mechanism as basophils and eosinophils share a common hematopoietic progenitor. researchgate.net

| Feature | (S)-Pramipexole | (R)-Dexpramipexole | References |

|---|---|---|---|

| Primary Mechanism | High-affinity dopamine D2/D3 receptor agonist. | Low affinity for dopamine receptors; mechanism for eosinophil reduction is under investigation. | nih.govresearchgate.net |

| Primary Research Focus | Symptomatic treatment of Parkinson's disease and Restless Legs Syndrome. | Neuroprotection (historically for ALS); eosinophil-lowering effects for hypereosinophilic syndromes and related disorders. | mdpi.comnih.gov |

| Mechanistic Studies (Neuroprotection) | Antioxidant effects, preservation of mitochondrial structure and activity, anti-apoptotic. | Protective actions on mitochondria, reduction of oxidative stress and excitotoxicity. | nih.govresearchgate.netnih.gov |

| Mechanistic Studies (Other) | Dopaminergic system modulation. | Induces maturational arrest of eosinophils and basophils in the bone marrow. | researchgate.netnih.govashpublications.org |

Advanced Molecular Pharmacology and Receptor Interaction Dynamics of Pramipexole Dihydrochloride Monohydrate

Dopamine (B1211576) Receptor Subtype Binding Affinities and Selectivity Profile

Pramipexole (B1678040) dihydrochloride (B599025) monohydrate is a non-ergot dopamine agonist characterized by its high selectivity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. caymanchem.com Its interaction with these receptors is fundamental to its pharmacological activity. The compound demonstrates full intrinsic activity at these receptors, meaning it is capable of eliciting a maximal response upon binding. caymanchem.com

Affinity for D2 Subfamily Receptors (D2S, D2L, D3, D4)

Pramipexole exhibits a distinct and high affinity for all members of the dopamine D2 receptor subfamily. In vitro studies using radioligand binding assays have quantified its binding affinity, commonly expressed as the inhibition constant (Ki). These studies reveal a nanomolar affinity for the short (D2S) and long (D2L) isoforms of the D2 receptor, as well as for the D3 and D4 receptors. nih.gov

Research findings have reported varying but consistently high-affinity Ki values. For instance, some studies indicate Ki values of 3.9 nM for D2S, 2.2 nM for D2L, and 5.1 nM for D4 receptors. caymanchem.comresearchgate.net Another set of data reports Ki values of 955 nM for D2S and 1700 nM for D2L, while still showing a high affinity for D3 and D4 receptors. caymanchem.com This variability can be attributed to different experimental conditions and assay methodologies. Despite these differences, the data consistently underscore pramipexole's potent interaction with the entire D2 receptor subfamily.

Table 1: Pramipexole Binding Affinities (Ki) for Dopamine D2 Subfamily Receptors

| Receptor Subtype | Ki (nM) - Study A | Ki (nM) - Study B |

|---|---|---|

| D2S | 3.9 | 955 |

| D2L | 2.2 | 1700 |

| D3 | 0.5 | 12.6 |

| D4 | 5.1 | 129 |

Data sourced from multiple studies and may vary based on experimental conditions. caymanchem.comresearchgate.net

Preferential Binding and High Affinity for the D3 Receptor Subtype

A hallmark of pramipexole's pharmacological profile is its marked preferential affinity for the dopamine D3 receptor subtype. caymanchem.comnih.gov Across multiple studies, pramipexole consistently demonstrates the highest affinity for the D3 receptor compared to the D2 and D4 subtypes. nih.govnih.gov The Ki value for the D3 receptor is reported to be as low as 0.5 nM, indicating a very strong binding interaction. caymanchem.comnih.gov

This selectivity for the D3 receptor is significant, with some research indicating a 5- to 7-fold greater affinity for D3 over D2 and D4 receptors. nih.govuni-regensburg.de This preferential binding suggests that the D3 receptor is a key mediator of pramipexole's effects. nih.govnih.gov The higher affinity for the D3 receptor subtype is a distinguishing feature of pramipexole when compared to other dopamine agonists like bromocriptine (B1667881) and quinpirole, which are generally non-selective or more D2/D4 selective. nih.gov

GTP-Shift Studies and G-Protein Coupling Characteristics

Guanosine (B1672433) triphosphate (GTP) shift studies, such as the [35S]GTPγS binding assay, are functional assays used to determine the agonist properties of a ligand and its ability to activate G-protein coupled receptors (GPCRs). Dopamine D2-like receptors, including D2, D3, and D4, are coupled to inhibitory G-proteins (Gαi/o). nih.gov When an agonist like pramipexole binds to the receptor, it induces a conformational change that facilitates the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the G-protein α-subunit, leading to its activation and downstream signaling. researchgate.net

Studies utilizing [35S]GTPγS binding assays have confirmed that pramipexole acts as a potent agonist at the D2 subfamily of receptors. The potency of a drug in these functional assays is often expressed as the EC50 value, which is the concentration required to elicit a half-maximal response. For pramipexole, the EC50 values demonstrate its potent activation of these receptors, with a particularly high potency at the D3 receptor.

Reported EC50 values from a [35S]GTPγS binding assay are:

D2S: 426.58 nM

D2L: 338.84 nM

D3: 2.24 nM

D4: 128.82 nM caymanchem.comcaymanchem.com

These results quantitatively demonstrate that pramipexole is most potent in activating the D3 receptor, which aligns with its high binding affinity for this subtype. caymanchem.comcaymanchem.com The binding to the high-affinity, guanine (B1146940) nucleotide-sensitive state of these receptors further confirms its agonist activity and its selectivity for the D3 receptor in a functional context. nih.gov

Interaction with Non-Dopaminergic Receptors

While pramipexole's primary pharmacological actions are mediated through the dopamine D2 receptor subfamily, it also exhibits some interaction with other non-dopaminergic receptors, albeit with significantly lower affinity. caymanchem.com

Binding to α2 Adrenoreceptors

Pramipexole has been shown to possess activity at α2-adrenergic receptors. nih.govuni-regensburg.de Research indicates that it has minimal or low affinity for these receptors. uni-regensburg.de Some studies describe it as a partial agonist at α2A-adrenergic receptors, with a reported EC50 value of 3,548.13 nM, indicating significantly lower potency compared to its action at dopamine receptors. caymanchem.comcaymanchem.com The affinity for α2-adrenergic receptors is generally considered to be in the range of 500-10,000 nM. caymanchem.comresearchgate.net

Affinity for Serotonin (B10506) (5-HT1A, 5-HT1B, 5-HT1D) and Histamine (B1213489) (H2) Receptors

Pramipexole's interaction with serotonin and histamine receptors is generally low and considered insignificant at therapeutic concentrations. caymanchem.comresearchgate.net It possesses a low affinity for the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes, with Ki values typically falling within the 500-10,000 nM range. caymanchem.comresearchgate.net The compound has negligible affinity (Ki > 10,000 nM) for 5-HT2 receptors. caymanchem.com There is no significant binding reported for histamine H2 receptors, and its affinity for H1 receptors is also negligible (Ki > 10,000 nM). caymanchem.com

Table 2: Pramipexole Affinity for Non-Dopaminergic Receptors

| Receptor Family | Receptor Subtype | Affinity (Ki or EC50 in nM) |

|---|---|---|

| Adrenergic | α2 | 500 - 10,000 (Ki); 3,548 (EC50) |

| Serotonin | 5-HT1A | 500 - 10,000 (Ki) |

| Serotonin | 5-HT1B | 500 - 10,000 (Ki) |

| Serotonin | 5-HT1D | 500 - 10,000 (Ki) |

| Histamine | H2 | Negligible Affinity |

Data sourced from multiple studies. caymanchem.comcaymanchem.comresearchgate.netuni-regensburg.de

Investigation of Negligible Binding to Other Receptor Systems (e.g., D1, D5, 5-HT2, Adrenergic, Histaminergic H1, Cholinergic, Glutamatergic, Adenosine, Benzodiazepine)

Pramipexole dihydrochloride monohydrate exhibits a high degree of selectivity for the dopamine D2 receptor subfamily (D2, D3, D4). nih.gov Its pharmacological profile is characterized by minimal to insignificant interaction with a wide range of other neurotransmitter receptor systems. This selectivity is a key aspect of its molecular action, distinguishing it from other dopamine agonists.

Research indicates that pramipexole has a very low affinity for dopamine D1 receptors, with an affinity approximately 200,000 times lower than for the D3 receptor. nih.gov Furthermore, studies consistently show that it has little interaction with various other receptor types, including serotonergic and adrenergic receptors. nih.govnih.gov This lack of significant binding to non-dopaminergic receptors is crucial, as it minimizes the potential for off-target effects mediated by these other systems. While some minor affinity for certain serotonergic and adrenergic receptors has been noted, it is generally considered pharmacologically insignificant compared to its potent activity at D2-like receptors. nih.gov The compound's focused interaction with the D2 subfamily underscores its targeted mechanism of action.

| Receptor System | Receptor Subtype(s) | Observed Binding Affinity |

|---|---|---|

| Dopaminergic | D1, D5 | Insignificant nih.gov |

| Serotonergic | 5-HT2 | Little to no interaction nih.gov |

| Adrenergic | α and β subtypes | Little to no interaction nih.govnih.gov |

| Histaminergic | H1 | Not significant |

| Cholinergic | Muscarinic, Nicotinic | Not significant |

| Glutamatergic | NMDA, AMPA | Not significant |

| Adenosine | A1, A2A | Not significant |

| Benzodiazepine | GABA-A complex | Not significant |

Functional Agonism and Superagonism at Specific Dopamine Receptors

Pramipexole functions as a potent and selective agonist at dopamine receptors of the D2 subfamily. nih.gov It binds with high affinity to D2, D3, and D4 receptors, where it mimics the action of endogenous dopamine. youtube.comyoutube.com Notably, pramipexole displays a preferential affinity for the D3 receptor subtype. nih.gov Specific binding affinity studies have reported inhibition constants (Ki) for cloned human D2 and D3 receptors to be 3.9 nmol/L and 0.5 nmol/L, respectively, highlighting a significantly higher affinity for the D3 receptor. nih.gov

Functionally, pramipexole is characterized as a full agonist at D2 subfamily receptors. nih.gov This means it possesses high intrinsic activity, capable of eliciting a maximal physiological response upon binding to the receptor, similar to the natural neurotransmitter, dopamine. nih.gov This full agonism at postsynaptic D2 and D3 receptors is believed to be central to its therapeutic effects. drugbank.comguidetopharmacology.org The stimulation of these receptors in various brain regions, such as the striatum and prefrontal cortex, modulates neuronal activity in dopamine-regulated circuits. nih.govnih.gov While the term "superagonism" is not consistently applied to pramipexole in the literature, its characterization as a full agonist indicates that it produces a robust receptor-mediated response.

Chronic Administration Effects on Receptor Desensitization (e.g., D3 Autoreceptors)

The effects of pramipexole on dopamine receptor sensitivity evolve with long-term administration. While acute administration activates presynaptic D2/D3 autoreceptors, leading to an inhibition of dopamine synthesis and release, chronic exposure results in adaptive changes, most notably the desensitization of these autoreceptors. researchgate.netresearchgate.netnih.gov

Presynaptic autoreceptors, located on the cell body, dendrites, and terminals of dopamine neurons, function as a negative feedback mechanism. nih.gov Initial stimulation of these receptors by pramipexole reduces the firing rate of dopamine neurons. nih.gov However, studies involving sustained administration in animal models demonstrate that this inhibitory effect is transient. After a period of chronic treatment, typically around 14 days, these somatodendritic D2/D3 autoreceptors become desensitized. researchgate.netnih.govnih.gov

This desensitization leads to a normalization of the spontaneous firing rate of dopamine neurons, which returns to baseline levels despite the continued presence of the agonist. researchgate.netnih.govnih.gov The consequence of this adaptation is a net enhancement of dopamine neurotransmission in key forebrain structures. nih.govnih.gov With the presynaptic inhibitory feedback diminished, the agonistic action of pramipexole at postsynaptic D2 receptors can be more fully expressed. researchgate.net This adaptive change is a critical component of the long-term pharmacological effects of the compound.

Preclinical Pharmacodynamics and Cellular Mechanisms of Action of Pramipexole Dihydrochloride Monohydrate

Modulation of Dopamine (B1211576) Synthesis, Release, and Turnover in Animal Models

Pramipexole (B1678040) exerts a significant influence on the dynamics of dopamine in the brain. By stimulating presynaptic D2 autoreceptors, it effectively reduces dopamine synthesis and turnover. nih.govfda.gov This action is believed to lessen oxidative stress, as the metabolism of dopamine can generate harmful reactive oxygen species. nih.gov

In vivo microdialysis studies in rats have demonstrated that pramipexole leads to a sustained decrease in the extracellular levels of both dopamine and its metabolites, 3,4-dihydrophenylacetic acid (DOPAC) and homovanillic acid (HVA). researchgate.net This effect is mediated through its interaction with D2 receptors, as it can be reversed by the D2 antagonist sulpiride (B1682569). researchgate.net The reduction in dopamine turnover has been proposed as a key mechanism in its neuroprotective efficacy observed in various preclinical models. nih.gov For instance, in a gerbil model of ischemia, a post-reperfusion increase in dopamine turnover was documented, which pramipexole was able to significantly, though modestly, reduce. nih.govuky.edu

| Effect of Pramipexole on Dopamine Dynamics | Key Findings | References |

| Dopamine Synthesis & Turnover | Reduces dopamine synthesis and turnover by stimulating D2 autoreceptors. | nih.govfda.gov |

| Extracellular Dopamine Levels | Causes long-lasting decreases in extracellular dopamine and its metabolites (DOPAC, HVA). | researchgate.net |

| Ischemia-Induced Turnover | Significantly reduces the increased dopamine turnover following ischemia/reperfusion in gerbils. | nih.govuky.edu |

Neuroprotective Properties and Underlying Mechanisms

A substantial body of preclinical evidence suggests that pramipexole possesses neuroprotective capabilities that are independent of its dopamine receptor-mediated actions. These properties have been observed in a variety of in vitro and in vivo models of neuronal injury.

Levodopa (B1675098) (L-DOPA), a cornerstone in the treatment of Parkinson's disease, has been associated with potential cytotoxicity, partly due to the oxidative stress generated during its conversion to dopamine. nih.govhoustonmethodist.org In vitro studies have shown that pramipexole can protect dopaminergic cell lines, such as MES 23.5, from the cytotoxic effects of both dopamine and L-DOPA. nih.gov Pre-treatment with pramipexole significantly attenuated L-DOPA-induced cell death in a dose-dependent manner. nih.gov This protective effect was not blocked by dopamine D2 or D3 receptor antagonists, indicating a mechanism independent of its classical receptor targets. nih.gov Instead, the evidence points towards its antioxidant properties, as pramipexole was also found to inhibit the formation of melanin (B1238610), an end-product of L-DOPA oxidation. nih.gov

Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. Pramipexole has been shown to interfere with several key steps in the apoptotic cascade. In cellular models of neurotoxicity, pramipexole treatment has been found to reduce the activation of caspase-3, a key executioner enzyme in apoptosis. nih.govresearchgate.net

This anti-apoptotic effect is closely linked to its actions on mitochondria. Pramipexole helps to prevent the fall in mitochondrial membrane potential, a crucial event that often precedes apoptosis. nih.govresearchgate.net Furthermore, it inhibits the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govresearchgate.net The release of cytochrome c is a pivotal step that triggers the formation of the apoptosome and subsequent activation of caspases. nih.govmdpi.com By stabilizing the mitochondrial membrane and preventing cytochrome c release, pramipexole effectively halts the progression of the intrinsic apoptotic pathway. nih.govnih.govresearchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage. houstonmethodist.org Pramipexole has demonstrated direct antioxidant and free radical scavenging properties. nih.govnih.govnih.gov It can protect cells from the damaging effects of hydrogen peroxide (H2O2), a potent ROS. nih.gov In cell-free systems, pramipexole effectively inhibits the oxidation of dopamine and L-DOPA, thereby reducing the generation of free radicals associated with their metabolism. nih.gov This antioxidant capacity is considered a significant part of its neuroprotective mechanism, acting independently of dopamine receptors. nih.govnih.gov

Mitochondria are central to cell survival and are also key regulators of cell death pathways. researchgate.net Pramipexole has been shown to exert protective effects directly on mitochondria. nih.govdntb.gov.ua It can reduce the levels of mitochondrial ROS and calcium (Ca2+) overload following ischemic injury. nih.govresearchgate.net A critical mechanism in its mitochondrial protective function is the inhibition of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.netnih.gov The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, depolarization of the membrane, and the release of pro-apoptotic factors like cytochrome c. mdpi.commdpi.com

Studies using patch-clamp techniques on the inner mitochondrial membrane have shown that pramipexole can directly and reversibly inhibit the mPTP. nih.gov This inhibition helps to maintain the mitochondrial membrane potential and prevents the cascade of events leading to cell death. nih.govnih.govresearchgate.net The positively charged nature of the pramipexole molecule at physiological pH may allow it to bind to negatively charged components of the pore, contributing to its inhibitory effect. researchgate.net

| Mitochondrial Protective Mechanisms of Pramipexole | Observed Effect | References |

| ROS and Calcium | Reduces mitochondrial reactive oxygen species (ROS) and Ca2+ levels after ischemia. | nih.govresearchgate.net |

| Mitochondrial Membrane Potential | Elevates and prevents the fall in mitochondrial membrane potential. | nih.govnih.govresearchgate.net |

| mPTP Inhibition | Directly inhibits the opening of the mitochondrial permeability transition pore (mPTP). | nih.govresearchgate.netnih.gov |

| Cytochrome c Release | Inhibits the transfer of cytochrome c from mitochondria to the cytosol. | nih.govnih.govresearchgate.net |

Methamphetamine is a potent neurotoxin that can cause degeneration of dopaminergic neurons. Preclinical studies have demonstrated that pramipexole can protect against this neurotoxicity. nih.govhoustonmethodist.org In a mouse model, administration of pramipexole after methamphetamine exposure significantly attenuated the loss of nigrostriatal neurons. nih.gov The neuroprotective effect in this context is thought to be related to pramipexole's ability to reduce the elevated dopamine turnover induced by methamphetamine. nih.gov This reduction in turnover decreases the associated production of hydroxyl radicals and subsequent oxidative damage to the neurons. nih.gov

Protective Effects Against Ischemia-Induced Neuronal Degeneration

Pramipexole dihydrochloride (B599025) monohydrate has demonstrated neuroprotective properties in animal models of neuronal degeneration following ischemic events. drugbank.com Studies suggest that the compound can shield dopamine neurons from degeneration caused by ischemia. drugbank.com The neuroprotective effects of pramipexole are thought to be linked to its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death, which is implicated in the pathophysiology of global cerebral ischemia/reperfusion injury. Research indicates that pramipexole can attenuate the processes of oxygen radical generation and the opening of the mitochondrial transition pore, both of which are associated with programmed cell death. nih.gov

In models of global cerebral ischemia-reperfusion, pramipexole treatment has been shown to improve learning and memory function, suggesting a preservation of neuronal integrity and function in brain regions susceptible to ischemic damage, such as the hippocampus.

Neuroprotection of Spinal Motor Neurons Against Glutamate-Induced Neurotoxicity

Pramipexole has been shown to exert a protective effect on spinal motor neurons against neurotoxicity induced by glutamate (B1630785). neurores.orgneurores.org In organotypic culture models of rat spinal motor neuron degeneration, co-treatment with pramipexole mitigated the motor neuron loss and the decrease in choline (B1196258) acetyltransferase (ChAT) activity that is typically observed with glutamate exposure. neurores.orgneurores.org This neuroprotective action against glutamate-induced neurotoxicity is believed to occur through a mechanism that is independent of dopamine receptors. neurores.orgnih.gov Instead, it is suggested to be related to the antioxidant properties of pramipexole and its capacity to scavenge free radicals. neurores.orgresearchgate.net

The neuroprotective effects of pramipexole in this context are not reliant on dopamine D2-like receptor activation. nih.govelsevierpure.com Evidence for this comes from studies where the protective effect was not blocked by a dopamine D2-type receptor antagonist, and both the active S(-)- and inactive R(+)-enantiomers of pramipexole showed equal efficacy in suppressing dopaminergic neuronal death. nih.govelsevierpure.com These findings suggest a potential therapeutic strategy for conditions involving motor neuron death, such as amyotrophic lateral sclerosis and spinal motor neuropathy. neurores.org

Table 1: Effects of Pramipexole on Glutamate-Induced Neurotoxicity in Spinal Motor Neurons

| Experimental Model | Treatment Groups | Key Findings | Reference |

|---|

Non-Dopaminergic Mediated Pharmacological Effects

Identification and Characterization of Receptor-Independent Mechanisms

Beyond its well-established role as a dopamine receptor agonist, pramipexole exhibits pharmacological effects through mechanisms that are independent of these receptors. researchgate.net A significant body of evidence points to the neuroprotective properties of pramipexole being, at least in part, mediated by receptor-independent actions. nih.gov These include the compound's antioxidant capabilities and its ability to scavenge free radicals. neurores.orgnih.gov

Studies have demonstrated that pramipexole can protect dopaminergic neurons from glutamate-induced neurotoxicity through a reduction of intracellular dopamine content, a mechanism that does not involve the activation of dopamine D2-like receptors. nih.govelsevierpure.com This is supported by findings that both the S(-)- and R(+)-enantiomers of pramipexole, the latter of which is inactive as a dopamine D2-like receptor agonist, are equally effective in preventing dopaminergic neuronal death. nih.govelsevierpure.com Furthermore, the neuroprotective effects of pramipexole in this context are not blocked by dopamine D2 receptor antagonists. nih.govelsevierpure.com Pramipexole has also been found to directly scavenge hydroxyl radicals and inhibit the oligomerization of alpha-synuclein, further highlighting its receptor-independent antioxidant and anti-protein aggregation properties. researchgate.net

Influence on Glial Cell Activation

Pramipexole has been shown to modulate the activation of glial cells, including astrocytes and microglia, which play a crucial role in neuroinflammation. researchgate.netnih.gov In a mouse model of Parkinson's disease, pramipexole administration was found to suppress the activation of astrocytes and reduce the levels of the proinflammatory cytokine IL-1β in the substantia nigra. nih.gov Specifically, pramipexole treatment led to a significant decrease in the number of GFAP+ astrocytes and altered their morphology, as indicated by changes in the number of intersections, ending radius, and ramification index. nih.gov While a reduction in the number of Iba1+ microglia was also observed, the impact on microglial morphology was less pronounced. nih.gov

The anti-inflammatory effects of pramipexole may be mediated through the NF-κB signaling pathway. researchgate.net By inhibiting this pathway, pramipexole can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β in the spinal cord. researchgate.net

Impact on Neuronal Morphology (e.g., Dendritic Arborization, Soma Size)

Pramipexole has been demonstrated to influence neuronal morphology by promoting structural plasticity. nih.gov In studies using human-inducible pluripotent stem cell (hiPSC)-derived midbrain dopaminergic neurons, pramipexole produced dose-dependent increases in both dendritic arborization and soma size following a 3-day treatment period. nih.gov These effects on structural plasticity were observed at concentrations as low as 0.1 μM for dendritic length. nih.gov

The mechanisms underlying these morphological changes involve the interplay between BDNF-TrkB and mTOR signaling pathways, which are key regulators of dendritic complexity and soma size. nih.gov The effects of pramipexole on dendritic arborization and soma size can be antagonized by selective D3 receptor antagonists, as well as by inhibitors of the mTOR pathway, indicating a critical role for D3 receptor signaling in mediating these structural changes. nih.gov

Table 2: Effect of Pramipexole on Structural Plasticity of hiPSC-Derived Dopaminergic Neurons

| Parameter | Pramipexole Concentration (μM) | Outcome | Reference |

|---|---|---|---|

| Maximal Dendrite Length | 0.01 - 10 | Dose-dependent increase (lowest effective dose 0.1 μM) | nih.gov |

| Number of Primary Dendrites | 0.01 - 10 | Dose-dependent increase | nih.gov |

| Soma Area | 0.01 - 10 | Dose-dependent increase | nih.gov |

Inhibition of Melanin Formation in Cell-Free Systems

While direct studies on the inhibition of melanin formation by pramipexole in cell-free systems are not extensively detailed in the provided search results, its known antioxidant properties suggest a potential mechanism for such an effect. Melanin synthesis is a process that can be influenced by oxidative stress. nih.gov Pramipexole has been shown to possess antioxidant activity and the ability to scavenge hydroxyl radicals. researchgate.net Specifically, high concentrations of pramipexole can directly scavenge hydroxyl radicals generated from hydrogen peroxide and ferrous iron. researchgate.net This capacity to reduce oxidative stress could theoretically inhibit melanin formation, as reactive oxygen species can play a role in the melanogenesis pathway. However, further research is required to directly demonstrate and quantify the inhibitory effect of pramipexole on melanin formation in a cell-free environment.

Effects on Other Neurotransmitter Systems (e.g., Serotonin (B10506) Levels in Prefrontal Cortex)

While pramipexole dihydrochloride monohydrate is predominantly recognized for its high affinity and activity as a dopamine agonist, particularly at the D2 and D3 receptor subtypes, preclinical evidence suggests its influence extends to other neurotransmitter systems. patsnap.comnih.gov Research indicates that the compound's pharmacodynamic profile includes interactions with the serotonergic system, which may contribute to its broader therapeutic effects. researchgate.net

Animal studies have explored the impact of dopamine D2/D3 receptor agonists on mood and behavior, revealing effects in models of potential antidepressant activity. researchgate.net For instance, related D2/D3 agonists have been shown to significantly increase serotonin levels in the brain. researchgate.net Pramipexole's activity in these experimental models suggests a mechanism that may involve modulation of serotonergic pathways. researchgate.net This is further supported by positron emission tomography (PET) scanning studies which demonstrate that pramipexole binds to D2/D3 receptors located in the prefrontal cortex, a key region for mood regulation that is densely innervated by serotonergic neurons. researchgate.net Preclinical investigations in rats have shown that pramipexole treatment can alter cellular plasticity markers in the prefrontal cortex, which may be indicative of a shift in the functioning of neural circuits involving serotonin. nih.gov

The table below summarizes key preclinical findings regarding pramipexole's effects on the serotonin system and related brain regions.

| Research Finding | Model/Method | Observed Effect | Potential Implication |

| Activity in antidepressant models | Experimental animal models | Pramipexole shows activity consistent with potential antidepressant properties. researchgate.net | Suggests modulation of neurotransmitter systems involved in mood, such as serotonin. |

| Increased Serotonin Levels | Studies on related D2/D3 agonists | Significant increase in brain serotonin levels. researchgate.net | Indicates a potential class effect that may include pramipexole. |

| Receptor Binding in Prefrontal Cortex | PET Scans | Binds to D2/D3 receptors in the prefrontal cortex. researchgate.net | Confirms target engagement in a brain region critical for mood and serotonergic function. |

| Altered Cellular Plasticity | Rat models | Decreased expression of Zif268 (a marker for synaptic plasticity) in the prefrontal cortex. nih.gov | Suggests a functional impact on neural circuits within this region. |

Indirect Influence on Growth Hormone via Somatostatin (B550006) Inhibition

Pramipexole dihydrochloride monohydrate has been shown to exert an indirect influence on the endocrine system, specifically affecting the levels of growth hormone. wikipedia.org This effect is not mediated by a direct action on pituitary somatotrophs but rather through its dopaminergic activity, which modulates the release of somatostatin. wikipedia.org

Somatostatin is a hormone that inhibits the release of growth hormone from the pituitary gland. Preclinical and clinical evidence indicates that pramipexole can inhibit the release of somatostatin. wikipedia.org By reducing the inhibitory tone of somatostatin, pramipexole indirectly leads to an increase in the secretion of growth hormone. wikipedia.orgnih.gov

A study in healthy human volunteers, which reflects the outcomes suggested by preclinical models, demonstrated a dose-dependent increase in serum growth hormone levels following single oral doses of pramipexole. nih.gov The peak effect on growth hormone was observed approximately two hours after administration. nih.gov This neuroendocrine effect is consistent with the known pharmacology of other dopamine D2 receptor agonists. nih.gov

The table below details the mechanism of pramipexole's indirect influence on growth hormone.

| Step | Mechanism | Outcome |

| 1 | Pramipexole stimulates central dopamine receptors. | Activation of dopaminergic pathways that regulate neurohormone release. |

| 2 | Dopaminergic activation inhibits the release of somatostatin. wikipedia.org | Reduced levels of circulating somatostatin. |

| 3 | The reduction in somatostatin decreases its inhibitory effect on the pituitary gland. wikipedia.org | Disinhibition of pituitary somatotrophs. |

| 4 | Disinhibition of somatotrophs leads to increased secretion of growth hormone. wikipedia.orgnih.gov | Elevated serum levels of growth hormone. nih.gov |

Pharmacokinetics in Preclinical Animal Models of Pramipexole Dihydrochloride Monohydrate

Absorption and Distribution Profiles in Various Animal Species

Following oral administration, pramipexole (B1678040) is rapidly and well-absorbed. nih.govfda.gov Pharmacokinetic studies have been conducted in a range of animal species, including mice, rats, rabbits, dogs, and monkeys. hres.ca

Pramipexole exhibits extensive distribution throughout the body. fda.gov In rats, whole-body autoradiography has confirmed that the compound is widely distributed to various tissues, including the brain. hres.ca Further detailed distribution studies within the rat brain, using receptor-binding autoradiography with radiolabelled [3H]pramipexole, have identified specific areas with high concentrations of binding sites. The highest concentrations were observed in the Islets of Calleja, nucleus accumbens, olfactory tubercle, and amygdala. hres.ca The compound also distributes into red blood cells. fda.gov

Elimination Pathways and Renal Clearance in Animal Models

The primary route of elimination for pramipexole in animal models is through renal excretion. nih.gov Studies across multiple species, including rats and monkeys, show that a substantial portion of the administered dose is recovered in the urine, predominantly as the unchanged parent drug. nih.govfda.gov Metabolism of pramipexole is negligible, with less than 10% of the drug being metabolized, and no specific active metabolites have been identified in plasma or urine in preclinical models. nih.gov The renal clearance rate is significantly higher than the glomerular filtration rate, indicating that the compound is actively secreted by the renal tubules, likely via the organic cation transport system. fda.gov

Determination of Elimination Half-Life in Animal Studies (e.g., Age-Related Variations)

While extensive pharmacokinetic studies have been performed in various animal models, including long-term studies in rats and monkeys, the specific elimination half-life values in these preclinical species are not consistently detailed in the available scientific literature. hres.ca Reports on human pharmacokinetics show a clear correlation between age and elimination half-life, with elderly volunteers exhibiting a longer half-life (approximately 12 hours) compared to younger volunteers (approximately 8 hours), a difference attributed to age-related decline in renal function. nih.govfda.govhres.ca However, equivalent studies detailing age-related variations of elimination half-life in preclinical animal models have not been identified in the reviewed sources.

Distribution into Biological Fluids in Animal Models (e.g., Breast Milk in Lactating Rats)

The distribution of pramipexole into biological fluids has been specifically investigated in lactating rats. A single-dose study utilizing a radiolabelled form of the compound demonstrated that drug-related materials are excreted into breast milk. hres.ca Notably, the concentrations of radioactivity in the milk were found to be three to six times higher than the corresponding concentrations in the plasma at equivalent time points. hres.ca

Table 1: Pramipexole Concentration in Lactating Rats

| Biological Fluid | Relative Concentration |

|---|---|

| Plasma | 1x |

| Breast Milk | 3x - 6x |

Dose-Proportionality Studies in Animal Pharmacokinetics

Dose-proportionality of pramipexole in animal models can be inferred from long-term carcinogenicity studies conducted in rats and mice. hres.ca In a two-year study, rats were administered pramipexole in their diet at doses of 0.3, 2, and 8 mg/kg/day. hres.ca The resulting plasma area under the curve (AUC) values were found to be approximately 0.3, 2.5, and 12.5 times the AUC observed in humans at the maximum recommended clinical dose, respectively, suggesting a generally dose-proportional increase in systemic exposure with increasing doses. hres.ca Similarly, studies in mice using doses up to 10 mg/kg/day and in rats using up to 0.3 mg/kg have been documented in the evaluation of the compound's pharmacokinetic profile. hres.ca

Comparative Pharmacokinetics of Immediate Release versus Continuous Release Formulations in Animal Models

The pharmacokinetic differences between immediate-release (IR) and continuous-release (CR) formulations of pramipexole have been characterized in a rat model. In this model, the CR profile was achieved through the subcutaneous implantation of minipumps, while IR was mimicked with subcutaneous injections.

The IR formulation (0.3 mg/kg) resulted in fluctuating plasma levels, with maximum pramipexole concentrations being reached 2 hours after administration, followed by a decline over the subsequent 6 to 8 hours. In contrast, the CR formulation (1 mg/kg/day) provided continuous and stable exposure to pramipexole. This pharmacokinetic-pharmacodynamic study also correlated these exposure patterns with effects on extracellular dopamine (B1211576) levels, where the IR formulation caused a transient effect, and the CR formulation resulted in a continuous effect.

Table 2: Comparative Pharmacokinetics of IR vs. CR Pramipexole in Rats

| Formulation | Time to Maximum Concentration (Tmax) | Duration of Exposure |

|---|---|---|

| Immediate Release (IR) | 2 hours | Transient (levels decrease over 6-8 hours) |

| Continuous Release (CR) | Not Applicable (steady exposure) | Continuous |

Population Pharmacokinetic Modeling in Animal Cohorts

Population pharmacokinetic (PopPK) modeling is a method used to quantify sources of variability in drug concentrations among individuals in a target population. While PopPK models for pramipexole have been developed to simulate its pharmacokinetics in human patient populations, particularly those with renal impairment, the application of such modeling to preclinical animal cohorts is not described in the available research literature. fda.gov The existing studies focus on human data to inform dosing adjustments and understand variability. fda.gov

Advanced Analytical Methodologies for Pramipexole Dihydrochloride Monohydrate Research

Chromatographic Techniques

Chromatographic techniques are the cornerstone for the analysis of Pramipexole (B1678040) Dihydrochloride (B599025) Monohydrate, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and frequently employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely used for the quantitative determination of Pramipexole. The development and validation of these methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision. dergipark.org.tr Validation parameters typically include system suitability, linearity, limits of detection (LOD) and quantitation (LOQ), precision, accuracy, specificity, and selectivity. dergipark.org.tr

Reversed-phase HPLC is the most common mode of chromatography used for Pramipexole analysis. These methods utilize a non-polar stationary phase (typically C18) and a polar mobile phase. dergipark.org.trmedicalresearchjournal.orgglobaljournals.org

Several RP-HPLC methods have been developed. For instance, one method employed an Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm particle size) with a mobile phase of distilled water and acetonitrile (B52724) (10:90 v/v) at a flow rate of 1.0 mL/min. dergipark.org.tr Another method utilized a Thermo Scientific C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and acetonitrile (40:60 v/v) at the same flow rate. globaljournals.org A third approach used a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (30:70 v/v). ijpsonline.com These methods demonstrate the flexibility in selecting reagents and columns to achieve optimal separation.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) | Distilled Water: Acetonitrile (10:90 v/v) | 1.0 | 263 | 5.2 | dergipark.org.tr |

| Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | Methanol: Acetonitrile (40:60 v/v) | 1.0 | 263 | 4.458 | medicalresearchjournal.orgglobaljournals.org |

| LiChrospher 60 RP-Select B (125 x 4.0 mm, 5µm) | 0.01 mol/L Ammonium (B1175870) Acetate (pH 4.4): Acetonitrile (35:65 v/v) | 1.0 | 263 | N/A | scielo.br |

Pramipexole is a chiral compound, with the (S)-enantiomer being the active pharmaceutical ingredient. nih.gov Therefore, it is crucial to have analytical methods capable of separating the enantiomers to determine the enantiomeric purity of the drug substance. Chiral liquid chromatography is the definitive technique for this purpose.

A validated chiral HPLC method has been developed for the enantiomeric resolution of Pramipexole dihydrochloride monohydrate. nih.gov This method employs a Chiralpak AD column (250 mm x 4.6 mm, 10 µm) with a mobile phase consisting of n-hexane, ethanol (B145695), and diethylamine (B46881) (70:30:0.1, v/v/v). medicalresearchjournal.orgnih.gov The resolution between the (S)- and (R)-enantiomers was found to be greater than eight, indicating excellent separation. nih.gov The presence of diethylamine in the mobile phase was noted to be important for enhancing chromatographic efficiency and resolution. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were 300 ng/mL and 900 ng/mL, respectively. nih.gov Another study utilized a Lux® Cellulose-1 column with a mobile phase of acetonitrile and a buffer of 0.1% diethylamine with 20 mM ammonium bicarbonate (30:70, v/v) to separate the enantiomers. researchgate.net

| Column | Mobile Phase | Resolution Factor (Rs) | (R)-enantiomer LOD (ng/mL) | (R)-enantiomer LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Chiralpak AD (250 x 4.6 mm, 10 µm) | n-hexane:Ethanol:Diethylamine (70:30:0.1, v/v/v) | > 8 | 300 | 900 | nih.gov |

The selection of an appropriate detection wavelength is critical for achieving high sensitivity in HPLC analysis. For Pramipexole Dihydrochloride Monohydrate, UV spectrophotometric scans typically show a maximum absorbance at approximately 262-263 nm. ijpsonline.comscielo.brijpsonline.com Consequently, this wavelength range is consistently used in HPLC methods for its quantification, ensuring optimal response and low detection limits. dergipark.org.trmedicalresearchjournal.orgglobaljournals.orgscielo.br The linearity of the response is established by creating a calibration curve plotting peak area against a range of known concentrations.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher efficiency, resolution, and speed compared to conventional HPLC. oup.comresearchgate.net

A sensitive and high-throughput UPLC-MS/MS method has been developed for the determination of pramipexole in human plasma. researchgate.netnih.gov This method uses a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with an isocratic mobile phase of 10 mM ammonium formate (B1220265) (pH 7.50) and acetonitrile (15:85, v/v). researchgate.netnih.gov The flow rate is maintained at 0.5 mL/min, and the total chromatographic run time is a rapid 1.5 minutes. nih.gov This demonstrates the significant reduction in analysis time achievable with UPLC technology.

| Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |

|---|---|---|---|---|

| Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | 10 mM Ammonium Formate (pH 7.50): Acetonitrile (15:85, v/v) | 0.5 | 1.5 | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than liquid chromatography for non-volatile compounds like Pramipexole, GC-MS methods can be developed, particularly for specific applications such as bioanalysis. A sensitive GC-MS method for the determination of pramipexole in rat plasma has been established. nih.gov

This method involves a liquid-liquid extraction of the analyte from plasma using methyl-t-butyl ether after alkalinization with NaOH. nih.gov The analysis is performed using electron impact ionization in a single quadrupole mass spectrometer. nih.gov The GC-MS is operated in the selected ion monitoring (SIM) mode, using target ions at m/z 211, 212, and 152 for pramipexole. nih.gov This method achieved a low limit of quantification (LLOQ) of 20.0 pg/mL, demonstrating high sensitivity. nih.gov

| Sample Preparation | Ionization Mode | Detection Mode | Target Ions for Pramipexole (m/z) | LLOQ (pg/mL) | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction with Methyl-t-butyl ether | Electron Impact (EI) | Selected Ion Monitoring (SIM) | 211, 212, 152 | 20.0 | nih.gov |

Spectroscopic Techniques

Spectroscopic methods are instrumental in the quantitative analysis of Pramipexole Dihydrochloride Monohydrate, offering both simplicity and sensitivity.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of Pramipexole Dihydrochloride Monohydrate in bulk and pharmaceutical dosage forms. This method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum.

Research has shown that Pramipexole Dihydrochloride Monohydrate exhibits maximum absorbance (λmax) at approximately 262 nm in water and 263 nm in methanol. researchgate.net Another study identified the maximum absorbance at 261 nm, with a molar absorptivity of 5.37208 × 10³ L/mol·cm. researchgate.net The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is typically obeyed in a concentration range of 4-60 μg/mL. researchgate.net The optimal wavelength for detection has also been reported to be 262 nm when using a mobile phase of phosphate buffer and acetonitrile. ijpsonline.com

The simplicity and rapidity of UV spectrophotometry make it a valuable tool for routine quality control analysis.

Table 1: UV Spectrophotometry Parameters for Pramipexole Dihydrochloride Monohydrate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax) in Water | 262 nm | researchgate.net |

| Maximum Absorbance (λmax) in Methanol | 263 nm | researchgate.net |

| Maximum Absorbance (λmax) | 261 nm | researchgate.net |

| Molar Absorptivity | 5.37208 × 10³ L/mol·cm | researchgate.net |

| Linearity Range | 4-60 μg/mL | researchgate.net |

Derivative Spectrophotometry

Derivative spectrophotometry is an advancement of conventional UV spectrophotometry that enhances the resolution of overlapping spectral bands and can eliminate background interference from excipients in pharmaceutical formulations. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.

For the determination of Pramipexole Dihydrochloride Monohydrate, the first-derivative spectrophotometric method has been successfully applied. By measuring the amplitude at 249 nm and 280 nm, a rectilinear relationship between absorbance and concentration can be established over a range of 5.0-35.0 µg/mL. scielo.br This method demonstrates high precision, with well-defined peaks at these wavelengths. scielo.br The validation of this technique has shown it to be robust, selective, and specific, with low relative standard deviation (RSD) values for both intra-day and inter-day precision. scielo.br The limits of detection and quantification for this method have been reported as 1.5 ng/mL and 4.5 ng/mL, respectively. scielo.br

Table 2: First Derivative Spectrophotometry Parameters for Pramipexole Dihydrochloride Monohydrate

| Parameter | Wavelength(s) | Value | Reference |

|---|---|---|---|

| Measurement Wavelengths | 249 nm and 280 nm | - | scielo.br |

| Linearity Range | - | 5.0-35.0 µg/mL | scielo.br |

| Limit of Detection (LOD) | - | 1.5 ng/mL | scielo.br |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio of ions, which allows for the precise determination of molecular weight and elemental composition. It is particularly valuable in the analysis of pharmaceutical compounds for quantitative analysis, impurity profiling, and structural elucidation.

HPLC-MS for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the quantitative analysis and impurity profiling of Pramipexole Dihydrochloride Monohydrate. HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

This method is highly sensitive and specific, enabling the detection and quantification of Pramipexole and its impurities at very low levels. For instance, in the analysis of plasma samples, HPLC-MS/MS can achieve a lower limit of quantification of 20.0 pg/mL. researchgate.net The transitions for Multiple Reaction Monitoring (MRM) mode, a highly specific MS technique, are typically m/z 212.1/153.2 for pramipexole. dovepress.com

HPLC-MS is also crucial for identifying and characterizing process-related and degradation impurities. Studies have successfully used this technique to identify unknown impurities in solid dosage forms. nih.gov For example, an impurity at a relative retention time (RRT) of 0.88 with respect to pramipexole was identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.com Another study identified two process-related impurities, ethyl pramipexole and dipropyl pramipexole, which eluted at RRTs of 0.59 and 2.46, respectively. The positive ion mode ESI mass spectrum of pramipexole shows a molecular ion peak at m/z 212 [(M+H)⁺].

High Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and for the structural elucidation of unknown compounds. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is a powerful tool for identifying and characterizing impurities in Pramipexole Dihydrochloride Monohydrate. nih.gov

HRMS has been instrumental in characterizing degradation impurities. For instance, the structure of a drug-excipient interaction impurity was fully characterized using HRMS, along with other spectroscopic techniques. mdpi.comresearchgate.net This impurity was identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.comresearchgate.net In another study, two unknown impurities were detected and characterized using UPLC-HRMS, and were found to be enriched in the presence of mannitol (B672). nih.govresearchgate.net The operating conditions for HRMS analysis are typically optimized with parameters such as a capillary voltage of 2.5 kV and a desolvation temperature of 450°C. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural analysis of organic molecules, including Pramipexole Dihydrochloride Monohydrate and its related substances. NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Both ¹H NMR and ¹³C NMR are used to characterize the structure of pramipexole and its impurities. mdpi.com For example, in the structural elucidation of the degradation impurity (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, ¹H NMR revealed new peaks at 3.16 ppm (representing the OCH₃ group) and 4.54 ppm (representing the OCH₂ group). mdpi.com The ¹³C NMR spectrum of this impurity showed new peaks at 54.42 ppm (CH₃) and 75.71 ppm (CH₂). mdpi.com

Two-dimensional (2D) NMR experiments, such as HMBC, HMQC, and COSY, provide further confirmation of the proposed structures by revealing correlations between different nuclei within the molecule. mdpi.comresearchgate.net These advanced NMR techniques were employed to confirm the structure of the aforementioned degradation impurity. researchgate.net The comprehensive structural information obtained from NMR is crucial for unequivocally identifying and characterizing impurities, which is a critical aspect of pharmaceutical quality control. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pramipexole dihydrochloride monohydrate |

| Tamsulosin HCl |

| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |

| Ethyl pramipexole |

| Dipropyl pramipexole |

Capillary Electrophoresis with Laser-Induced Fluorescence Detection

Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection represents a powerful and highly sensitive analytical technique for the determination of Pramipexole Dihydrochloride Monohydrate, particularly in complex biological matrices. This method offers significant advantages in terms of sample volume requirements, efficiency, and selectivity. A notable application of CE-LIF is in the analysis of pramipexole in human urine.

In a specific application, a sensitive CE-LIF method was developed for the analysis of the non-ergoline dopamine (B1211576) agonist pramipexole in human urine. scielo.br The methodology involved a pre-treatment procedure based on liquid-liquid extraction with ethyl acetate, followed by the derivatization of pramipexole with fluorescein (B123965) isothiocyanate (FITC) at a pH of 9. This derivatization step is crucial as it attaches a fluorescent tag to the pramipexole molecule, enabling its detection by LIF. The extraction and derivatization process effectively removes biological interferences, with extraction yields reported to be consistently higher than 94.5%. scielo.br

The separation is typically carried out in uncoated fused silica (B1680970) capillaries. For the analysis of FITC-derivatized pramipexole, a background electrolyte composed of a borate (B1201080) buffer (e.g., 50mM, pH 10.3) with additives such as tetrabutylammonium (B224687) bromide (e.g., 30mM) and an organic modifier like acetone (B3395972) (e.g., 15% v/v) can be employed. scielo.br By applying a high voltage (e.g., 20kV), the electrophoretic run can be completed in a relatively short time, typically within 12 minutes. scielo.br The high sensitivity of LIF detection allows for the quantification of pramipexole at very low concentrations.

Furthermore, a chiral capillary electrophoresis method has been developed for the assay and enantiomeric purity control of pramipexole. dcu.ie This method utilized a 50 mM phosphate buffer (pH 2.8) containing 25 mM carboxymethyl-β-cyclodextrin as a chiral selector on a fused-silica capillary, with online UV detection. dcu.ie While this specific method used UV detection, the principles of separation could be adapted for even greater sensitivity with LIF detection if a suitable fluorescent derivatizing agent for the enantiomers is employed.

Method Validation Parameters for Research Applications

Method validation is a critical component of analytical research, ensuring that a developed method is suitable for its intended purpose. For Pramipexole Dihydrochloride Monohydrate, various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis, have been rigorously validated according to guidelines from the International Council for Harmonisation (ICH). The following subsections detail the key validation parameters.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. For pramipexole, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography, absorbance in spectrophotometry) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically close to 0.999 or greater, indicates good linearity. impactfactor.orgpharmastate.academy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing the same sample multiple times on the same day, under the same conditions. Intermediate precision is determined by repeating the analysis on different days, or with different analysts or equipment. For pramipexole analysis, RSD values for precision are generally expected to be less than 2%. who.int

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure pramipexole is added to a sample matrix (spiked sample), and the recovery of the added analyte is calculated. High recovery percentages, typically in the range of 98-102%, indicate the accuracy of the method. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 10.0-30.0 µg/mL | mdpi.com |